5-Bromo-2-methylpyrimidin-4(5H)-one
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Overview
Description
5-Bromo-2-methylpyrimidin-4(5H)-one: is a heterocyclic organic compound with the molecular formula C5H5BrN2O It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylpyrimidin-4(5H)-one typically involves the bromination of 2-methylpyrimidin-4(5H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methylpyrimidin-4(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with boronic acids or esters to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or water.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Biaryl compounds formed through coupling reactions.
Scientific Research Applications
Chemistry: 5-Bromo-2-methylpyrimidin-4(5H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor for certain biological pathways.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylpyrimidin-4(5H)-one involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biological pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
5-Bromo-2-methylpyrimidine: Lacks the oxygen atom at the 4th position.
2-Methylpyrimidin-4(5H)-one: Lacks the bromine atom at the 5th position.
5-Bromo-2-methylsulfonyl-pyrimidin-4-amine: Contains a sulfonyl group instead of the oxygen atom.
Uniqueness: 5-Bromo-2-methylpyrimidin-4(5H)-one is unique due to the presence of both the bromine atom and the oxygen atom in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H5BrN2O |
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Molecular Weight |
189.01 g/mol |
IUPAC Name |
5-bromo-2-methyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H5BrN2O/c1-3-7-2-4(6)5(9)8-3/h2,4H,1H3 |
InChI Key |
XMMLYTRLBQWSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C=N1)Br |
Origin of Product |
United States |
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